molecular formula C11H7BrFN5 B2615566 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine CAS No. 1100095-00-8

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine

Katalognummer B2615566
CAS-Nummer: 1100095-00-8
Molekulargewicht: 308.114
InChI-Schlüssel: YQUPVXOGAIWOGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazinyl benzimidazole derivative that has shown promising results in various studies, particularly in the treatment of cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is one of the mechanisms by which it inhibits their growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine is its potential as a new drug candidate for the treatment of cancer and infectious diseases. It has shown promising results in various studies, and its mechanism of action is different from that of existing drugs, which makes it a potential alternative for patients who do not respond to conventional treatment. However, one of the limitations of this compound is its toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for research on 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This will help in the development of more specific and effective drugs. Another direction is to evaluate its toxicity in preclinical and clinical studies, and optimize its dosage and administration to minimize side effects. Additionally, more studies are needed to evaluate its efficacy in vivo and in clinical trials, and to explore its potential applications in other diseases such as viral infections and autoimmune disorders.

Synthesemethoden

The synthesis of 5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine involves the reaction of 6-fluoro-1H-benzimidazole-2-carboxylic acid with 4-bromo-3-hydrazinylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a specific time. The resulting product is then purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)-2-Pyrazinamine has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of cancer, particularly in inhibiting the growth and proliferation of cancer cells. It has also been shown to have antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

Eigenschaften

IUPAC Name

5-bromo-3-(6-fluoro-1H-benzimidazol-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN5/c12-8-4-15-10(14)9(18-8)11-16-6-2-1-5(13)3-7(6)17-11/h1-4H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUPVXOGAIWOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=NC(=CN=C3N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.